Chiral Center Introduction: Undefined Stereocenter Count vs. Achiral 5-Aminobenzimidazolone
5-[(1-Phenylethyl)amino]-2,3-dihydro-1H-1,3-benzodiazol-2-one possesses one undefined stereocenter at the 1-phenylethyl carbon, in contrast to 5-aminobenzimidazolone (CAS 530-74-7) which has zero stereocenters. [1] This stereochemical feature enables chiral resolution and enantiomer-specific pharmacology that achiral analogs cannot provide. [2]
| Evidence Dimension | Stereocenter count |
|---|---|
| Target Compound Data | 1 undefined stereocenter (racemic as supplied) |
| Comparator Or Baseline | 5-amino-1,3-dihydrobenzimidazol-2-one: 0 stereocenters |
| Quantified Difference | Qualitative: presence vs. absence of chirality; Δ stereocenters = 1 |
| Conditions | Structural analysis from PubChem computed descriptors |
Why This Matters
Chirality enables enantiomer-specific biological recognition and intellectual property positioning not possible with achiral 5-amino-benzimidazolone analogs.
- [1] PubChem CID 43180777, Computed Descriptors (Undefined Atom Stereocenter Count = 1). View Source
- [2] PubChem CID 135502274 for 5-amino-1,3-dihydrobenzimidazol-2-one (no stereocenters). View Source
